molecular formula C17H15O3P B2655220 (diphenylphosphoroso)(furan-2-yl)methanol CAS No. 371958-83-7

(diphenylphosphoroso)(furan-2-yl)methanol

Cat. No.: B2655220
CAS No.: 371958-83-7
M. Wt: 298.278
InChI Key: QSQNTHAUQYOCHE-UHFFFAOYSA-N
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Description

(diphenylphosphoroso)(furan-2-yl)methanol is an organophosphorus compound that features a furan ring and a diphenylphosphoroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (diphenylphosphoroso)(furan-2-yl)methanol typically involves the reaction of furan-2-carbaldehyde with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(diphenylphosphoroso)(furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethanol derivatives.

    Substitution: The diphenylphosphoroso group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, furan-2-ylmethanol derivatives, and various substituted phosphoroso compounds.

Scientific Research Applications

(diphenylphosphoroso)(furan-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.

    Industry: Used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (diphenylphosphoroso)(furan-2-yl)methanol involves its interaction with molecular targets through its diphenylphosphoroso group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: A simpler compound with a furan ring and a hydroxyl group.

    Diphenylphosphine oxide: Contains the diphenylphosphoroso group but lacks the furan ring.

    Furan-2-carbaldehyde: Contains the furan ring with an aldehyde group instead of the diphenylphosphoroso group.

Uniqueness

(diphenylphosphoroso)(furan-2-yl)methanol is unique due to the combination of the furan ring and the diphenylphosphoroso group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

diphenylphosphoryl(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15O3P/c18-17(16-12-7-13-20-16)21(19,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNTHAUQYOCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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